molecular formula C12H16O4 B120164 3,4,5-Trimethoxycinnamyl alcohol CAS No. 30273-62-2

3,4,5-Trimethoxycinnamyl alcohol

Cat. No.: B120164
CAS No.: 30273-62-2
M. Wt: 224.25 g/mol
InChI Key: HZDDMDAKGIRCPP-SNAWJCMRSA-N
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Description

3,4,5-Trimethoxycinnamyl alcohol is a phenylpropanoid compound with the molecular formula C12H16O4. It is characterized by the presence of three methoxy groups attached to the cinnamyl alcohol structure. This compound is known for its significant antimicrobial and cytotoxic activities .

Scientific Research Applications

3,4,5-Trimethoxycinnamyl alcohol has a wide range of scientific research applications:

Safety and Hazards

Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing . It’s also recommended to avoid ingestion, inhalation, and dust formation .

Mechanism of Action

Target of Action

3,4,5-Trimethoxycinnamyl alcohol is a natural phenolic compound It is known to exhibit significant antimicrobial and cytotoxic activities , suggesting that it may interact with a variety of cellular targets involved in these processes.

Mode of Action

Given its antimicrobial and cytotoxic activities , it is likely that this compound interacts with its targets in a way that disrupts essential cellular processes, leading to cell death

Biochemical Pathways

Given its antimicrobial and cytotoxic activities , it can be inferred that this compound likely affects pathways related to cell survival and proliferation

Result of Action

This compound has been reported to exhibit significant antimicrobial and cytotoxic activities . This suggests that the molecular and cellular effects of this compound’s action may include the disruption of essential cellular processes, leading to cell death.

Biochemical Analysis

Biochemical Properties

3,4,5-Trimethoxycinnamyl alcohol shows significant antimicrobial and cytotoxic activities

Cellular Effects

The cellular effects of this compound are not well studied. It has been reported to show significant antimicrobial and cytotoxic activities , suggesting that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert antimicrobial and cytotoxic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trimethoxycinnamyl alcohol can be synthesized through various synthetic routes. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction conditions typically include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), or acetone .

Industrial Production Methods

Industrial production of this compound often involves the extraction of natural sources, such as the root of Acorus gramineus. The compound is then purified and isolated using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxycinnamyl alcohol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivative.

    Substitution: The methoxy groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxycinnamaldehyde or 3,4,5-trimethoxycinnamic acid.

    Reduction: Formation of 3,4,5-trimethoxyphenylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxycinnamyl alcohol
  • 3,4,5-Trimethoxycinnamic acid
  • 3,4,5-Trimethoxybenzaldehyde

Uniqueness

3,4,5-Trimethoxycinnamyl alcohol is unique due to the presence of three methoxy groups, which enhance its biological activity compared to similar compounds with fewer methoxy groups. This structural feature contributes to its potent antimicrobial and cytotoxic properties .

Properties

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDDMDAKGIRCPP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284458
Record name trans-3,4,5-Trimethoxycinnamic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30273-62-2, 1504-56-9
Record name trans-3,4,5-Trimethoxycinnamic alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30273-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxycinnamyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,4,5-Trimethoxycinnamic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trimethoxycinnamyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of 3,4,5-trimethoxycinnamyl alcohol?

A1: this compound is a natural product found in various plant species. It has been isolated from the aerial parts of Juniperus phoenicea L., where it occurs alongside other compounds like juniperoside and rosarin []. It has also been identified in Croton draco (Euphorbiaceae), a plant known to contain a diverse array of diterpenes, alkaloids, and other compounds [].

Q2: Has this compound been investigated for potential biological activity?

A2: While not extensively studied, this compound has been part of preliminary toxicological studies. Research on rats suggests that the compound, administered at a dose of 300 µg/rat/day for 14 days, did not cause significant changes in hematological parameters, blood biochemistry, or histopathology of major organs. This suggests potential safety for further clinical exploration, though more comprehensive studies are necessary [].

Q3: Can this compound be chemically modified to synthesize other compounds?

A3: Yes, this compound can be used as a starting material in organic synthesis. It can be esterified with cinnamic acid derivatives using Steglich esterification to yield cinnamyl cinnamate esters []. These esters are important precursors for the synthesis of aryltetralin and arylnaphthalene lignans, compounds with known anticancer properties [].

Q4: Are there any challenges in working with this compound in the laboratory?

A4: Research indicates that this compound can be unstable during purification processes like column chromatography []. This instability can lead to lower yields of desired products, like cinnamyl cinnamate esters, and the formation of side products. Direct esterification of crude this compound, without prior purification, might be necessary to improve yields [].

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